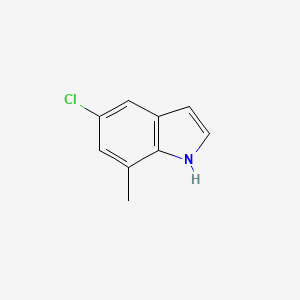

5-Chloro-7-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVONMMGAULBXMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696643 | |

| Record name | 5-Chloro-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15936-77-3 | |

| Record name | 5-Chloro-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 5-Chloro-7-methyl-1H-indole

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-7-methyl-1H-indole: Implications for Research and Drug Development

Abstract

This compound is a substituted indole derivative of significant interest as a building block in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. Due to the compound's novelty, this guide synthesizes experimental data from close structural analogs with established theoretical principles to present a robust, predictive profile. We will delve into its molecular structure, spectroscopic signatures, physical properties, and chemical stability. Furthermore, we will provide standardized experimental protocols for its characterization and discuss the implications of these properties for drug development professionals.

Molecular Structure and Computed Properties

The foundational step in characterizing any chemical entity is to define its molecular structure and derive its fundamental computed properties. The indole scaffold is an electron-rich aromatic system, and its properties are modulated by the presence of the electron-withdrawing chloro group at the C5 position and the electron-donating methyl group at the C7 position.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈ClN | - |

| Molecular Weight | 165.62 g/mol | [1] |

| IUPAC Name | This compound | - |

| XLogP3 | ~3.4 | Predicted based on analogs[1][2] |

| Topological Polar Surface Area (TPSA) | 15.8 Ų | Predicted based on analogs[2] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Rotatable Bonds | 0 | [3] |

Note: Some values are estimated based on structurally similar compounds, such as 5-chloro-7-ethyl-1H-indole and 5-chloro-1-methylindole, as direct experimental data for the title compound is sparse.

The high XLogP3 value suggests significant lipophilicity, which has profound implications for the compound's solubility, membrane permeability, and potential for promiscuous binding in biological assays.

Spectroscopic Characterization

Unambiguous structural confirmation relies on a suite of spectroscopic techniques. The following sections detail the expected spectral characteristics of this compound and provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution.[4][5] The electronic effects of the substituents (Cl at C5, CH₃ at C7) create a distinct and predictable pattern in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

N-H Proton (H1): A broad singlet is expected in the downfield region (δ 8.0-8.5 ppm).[4] Its chemical shift is sensitive to solvent and concentration.

-

Aromatic Protons (H4, H6): The protons on the benzene ring will appear as doublets or singlets. H6, situated between the chloro and methyl groups, is expected around δ 7.0-7.2 ppm. H4, adjacent to the chloro group, is expected to be deshielded and appear around δ 7.5 ppm.[4][6]

-

Pyrrole Ring Protons (H2, H3): The H2 and H3 protons will likely appear as doublets or triplets between δ 6.5 and 7.3 ppm.[7]

-

Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons is expected around δ 2.4-2.5 ppm.[8]

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Pyrrole Ring Carbons (C2, C3): C2 is typically found around δ 123-126 ppm, while the more shielded C3 appears around δ 101-103 ppm.[4]

-

Bridgehead Carbons (C3a, C7a): These carbons are expected between δ 127 ppm and δ 135 ppm.[4]

-

Benzene Ring Carbons (C4, C5, C6, C7): The carbon bearing the chlorine (C5) will be distinct, resonating around δ 125-128 ppm. The carbon with the methyl group (C7) will be found around δ 120-122 ppm. The remaining carbons, C4 and C6, will appear in the aromatic region (δ 110-125 ppm).[4][6]

-

Methyl Carbon (-CH₃): The methyl carbon signal is expected in the upfield region, around δ 16-18 ppm.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to serve as an internal reference (δ 0.00 ppm).

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Subsequently, acquire a ¹³C NMR spectrum, which will require a longer acquisition time.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.

-

Analysis: Integrate the ¹H NMR signals and assign all peaks based on their chemical shift, multiplicity, and coupling constants. Assign the peaks in the ¹³C NMR spectrum.

Caption: Standard workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and providing structural information through fragmentation patterns.[5] For this compound, the most critical diagnostic feature is the isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance). This results in two molecular ion peaks:

-

[M]⁺: Corresponding to the molecule with the ³⁵Cl isotope.

-

[M+2]⁺: A smaller peak (approximately one-third the intensity) corresponding to the ³⁷Cl isotope.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile organic solvent like methanol or dichloromethane.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Method: Inject a small volume (e.g., 1 µL) of the sample. Use a suitable temperature program to ensure separation from any impurities and elution of the target compound.

-

MS Data Acquisition: Acquire mass spectra across a relevant mass range (e.g., m/z 50-300) as the compound elutes from the GC column.

-

Data Analysis: Identify the molecular ion peaks ([M]⁺ and [M+2]⁺) to confirm the molecular weight and the presence of chlorine. Analyze the fragmentation pattern to further support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.[5][9]

Expected Characteristic IR Absorption Bands:

-

N-H Stretch: A sharp to moderately broad peak around 3400-3300 cm⁻¹, characteristic of the indole N-H bond.

-

Aromatic C-H Stretch: Peaks typically appear just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Multiple sharp absorptions in the 1600-1450 cm⁻¹ region.

-

C-N Stretch: Found in the 1300-1200 cm⁻¹ region.

-

C-Cl Stretch: A strong absorption in the 800-600 cm⁻¹ region.

Physical and Thermal Properties

Melting Point

While no experimental melting point for this compound is published, we can estimate a range based on closely related analogs. 7-Methylindole has a melting point of 85 °C[10], and 5-Chloro-3-methyl-1H-indole melts at 111-113 °C.[6] It is reasonable to predict that the melting point of this compound will fall within the 90-120 °C range. This property is a key indicator of purity and lattice energy.

Solubility

The molecular structure, with its dominant aromatic, non-polar surface area and a single N-H donor, predicts low aqueous solubility.[11] The compound is expected to be freely soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, methanol, and dimethyl sulfoxide (DMSO). This solubility profile is critical for selecting appropriate solvents for chemical reactions, purification (e.g., chromatography, recrystallization), and for preparing stock solutions for biological screening.

Chemical Stability and Reactivity

The indole nucleus is an electron-rich system, making it susceptible to degradation, particularly in acidic media.[12] Understanding its stability is crucial for designing synthetic routes and defining appropriate storage conditions.

Stability in Acidic Conditions

The indole ring is notoriously unstable in strong acidic conditions.[12] The degradation is initiated by the protonation at the C3 position, which is the most nucleophilic carbon. This leads to the formation of a resonance-stabilized indoleninium cation. This highly reactive intermediate can then undergo rapid dimerization or polymerization with other neutral indole molecules, leading to complex mixtures and sample decomposition.[12] The C5-chloro group, being electron-withdrawing, slightly reduces the electron density of the benzene ring but does not prevent the acid-catalyzed degradation initiated at the pyrrole ring.[12]

Caption: Predicted acid-catalyzed degradation pathway for indoles.

Stability in Basic Conditions

In contrast to its acid lability, the indole ring system is significantly more stable under basic conditions.[12] The primary interaction is the deprotonation of the N-H proton to form the corresponding indolyl anion. This anion is resonance-stabilized and is far less reactive towards degradative pathways than the indoleninium cation formed in acid.[12] Therefore, for applications requiring non-neutral pH, basic or mildly basic conditions are strongly preferred.

Implications for Drug Development

The have direct and significant consequences for its potential use in drug discovery and development.

-

Hit-to-Lead Chemistry: As a synthetic building block, its reactivity profile must be considered. Reactions should be conducted under neutral or basic conditions to avoid degradation.

-

Formulation Development: The predicted high lipophilicity (XLogP3 ~3.4) and low aqueous solubility present a formulation challenge. For in vivo studies, formulation strategies such as co-solvents (e.g., DMSO, PEG-400), cyclodextrins, or lipid-based formulations may be necessary to achieve adequate exposure.

-

Pharmacokinetics (ADME): High lipophilicity can lead to good membrane permeability but may also result in high plasma protein binding, a large volume of distribution, and potential for rapid metabolic clearance through oxidation by cytochrome P450 enzymes. It may also increase the risk of off-target effects.

-

Storage and Handling: The compound should be stored in a cool, dry place, protected from light and strong acids. Standard laboratory personal protective equipment should be used during handling.

References

- 1. 5-Chloro-1-methylindole | C9H8ClN | CID 10855843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-chloro-7-ethyl-1H-indole | C10H10ClN | CID 146537999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. 5-Chloroindole(17422-32-1) 1H NMR spectrum [chemicalbook.com]

- 8. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

- 9. Buy 5-chloro-2-iodo-1-methyl-1H-indole [smolecule.com]

- 10. 7-methyl indole, 933-67-5 [thegoodscentscompany.com]

- 11. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-7-methyl-1H-indole

Foreword: The Strategic Value of the Indole Scaffold

The indole nucleus is a preeminent heterocyclic motif, serving as the foundational architecture for a multitude of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and structural rigidity make it a "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse array of biological targets.[2][3] The strategic introduction of substituents onto this core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The 5-chloro-7-methyl-1H-indole derivative is a prime example of such a scaffold, combining an electron-withdrawing halogen with an electron-donating alkyl group. This substitution pattern creates a unique electronic environment that can enhance binding affinity to target proteins and improve pharmacokinetic profiles, making it a valuable building block in the synthesis of novel therapeutic agents.[4][5]

This guide provides a comprehensive exploration of the synthesis and characterization of this compound, offering not just protocols, but the underlying scientific rationale to empower researchers in their synthetic and analytical endeavors.

Part 1: Strategic Synthesis of the Target Scaffold

The construction of the indole ring is a well-trodden path in organic chemistry, with several named reactions offering viable routes. The choice of strategy depends on the availability of starting materials, desired substitution pattern, and reaction scalability. For this compound, the Fischer Indole Synthesis stands out as the most logical and versatile approach.

Comparative Analysis of Synthetic Routes

-

Fischer Indole Synthesis: This method involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a suitable aldehyde or ketone.[6] Its primary advantages are the broad substrate scope and the high reliability of the core reaction. The necessary (4-chloro-2-methylphenyl)hydrazine precursor is accessible, making this the preferred route.

-

Madelung Synthesis: This reaction involves the high-temperature, base-catalyzed intramolecular cyclization of an N-phenylamide.[7] While effective for certain substitution patterns, it often requires harsh conditions (temperatures of 200–400 °C and strong bases like sodium ethoxide or n-BuLi), which can limit functional group tolerance.[7][8] Modern modifications have made the conditions milder, but the Fischer synthesis remains more direct for this target.[9]

-

Bischler-Möhlau Indole Synthesis: This pathway forms 2-aryl-indoles by reacting an α-bromo-acetophenone with an excess of an aniline. Given that our target is not substituted at the 2-position, this method is not the most direct or efficient choice.

The Fischer Indole Synthesis: A Mechanistic Deep Dive

The Fischer synthesis is a robust and elegant reaction that proceeds through several key mechanistic steps. Understanding this pathway is critical for troubleshooting and optimization. The reaction is typically catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂).[6]

The core mechanism is as follows:

-

Hydrazone Formation: The reaction begins with the condensation of (4-chloro-2-methylphenyl)hydrazine with an aldehyde or ketone to form the corresponding arylhydrazone.[10]

-

Tautomerization: The hydrazone tautomerizes to its enamine form ('ene-hydrazine'), a crucial step that sets the stage for the key rearrangement.

-

[11][11]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted, pericyclic[11][11]-sigmatropic rearrangement (an electrocyclic reaction akin to a Claisen or Cope rearrangement), which forms a new carbon-carbon bond and breaks the weak nitrogen-nitrogen bond. This step establishes the core indole framework.[6]

-

Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes, driven by the formation of a stable benzene ring. This is followed by a nucleophilic attack from the amino group onto the imine carbon, forming a five-membered ring.

-

Ammonia Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule from the aminal intermediate, yielding the final, energetically favorable aromatic indole product.[6]

Caption: Key mechanistic stages of the Fischer Indole Synthesis.

Experimental Protocol: Fischer Synthesis of this compound

This protocol describes a representative procedure using (4-chloro-2-methylphenyl)hydrazine and pyruvic acid, followed by decarboxylation, a common method to yield indoles unsubstituted at the 2- and 3-positions.

Step 1: Hydrazone Formation

-

To a stirred solution of (4-chloro-2-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium pyruvate (1.05 eq).

-

Heat the mixture to reflux for 2-3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the hydrazone.

-

Collect the solid product by vacuum filtration, wash with cold ethanol and water, and dry under vacuum.[10]

Step 2: Indole Cyclization and Decarboxylation

-

The dried hydrazone is added portion-wise to a pre-heated solution of polyphosphoric acid (PPA) or Eaton's reagent at 100-120°C. Causality: PPA serves as both a strong acid catalyst and a dehydrating agent, effectively driving the cyclization and subsequent decarboxylation.[6]

-

Stir the resulting mixture vigorously at this temperature for 1-2 hours. The color will typically darken.

-

Carefully pour the hot reaction mixture onto crushed ice with stirring. This quenches the reaction and precipitates the crude product.

-

Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until it is basic (pH > 8).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Step 3: Purification

-

The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield the final product as a solid.

Part 2: Comprehensive Characterization and Structural Elucidation

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a complete structural picture.

Caption: Standard workflow for purification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.[12]

Protocol: Sample Preparation for NMR

-

Weigh approximately 5-10 mg of the purified product.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Filter the solution through a small cotton plug in a Pasteur pipette if any particulate matter is visible to ensure optimal spectral resolution.[12]

Expected Spectral Data: Based on data for structurally similar compounds, the following spectral features are anticipated.[13][14]

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale / Key Features |

| N-H | ~8.1-8.5 (broad s) | - | Appears as a broad singlet; chemical shift is solvent-dependent. |

| H-2 | ~7.2-7.3 (m) | ~123-125 | Doublet of doublets or multiplet, coupled to H-3 and N-H. |

| H-3 | ~6.4-6.5 (m) | ~101-103 | Doublet of doublets, coupled to H-2. More shielded than other carbons.[12] |

| H-4 | ~7.4-7.5 (d) | ~120-122 | Aromatic proton adjacent to the chlorine, appears as a doublet. |

| H-6 | ~7.0-7.1 (d) | ~118-120 | Aromatic proton between the chloro and methyl groups, appears as a doublet. |

| C-Cl (C-5) | - | ~125-127 | Carbon bearing the chlorine atom. |

| C-CH₃ (C-7) | - | ~128-130 | Aromatic carbon attached to the methyl group. |

| C-3a | - | ~129-131 | Bridgehead carbon. |

| C-7a | - | ~134-136 | Bridgehead carbon adjacent to the nitrogen. |

| -CH₃ (at C-7) | ~2.4-2.5 (s) | ~16-18 | Sharp singlet corresponding to the three methyl protons. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the compound.

Expected Data:

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 179.64 g/mol .[15]

-

Isotopic Pattern: A crucial diagnostic feature will be the presence of two peaks for the molecular ion: M⁺ at m/z ≈ 179 and M+2 at m/z ≈ 181. This pattern occurs in an approximate 3:1 ratio, which is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively, providing definitive evidence for the presence of a single chlorine atom.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[16]

Expected Data:

-

N-H Stretch: A sharp to moderately broad peak around 3400-3450 cm⁻¹, characteristic of the N-H bond in the indole ring.[14][17]

-

Aromatic C-H Stretch: Peaks typically appear just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹).[16]

-

Aliphatic C-H Stretch: Peaks corresponding to the methyl group will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

-

Aromatic C=C Stretch: Several sharp absorptions in the 1450-1620 cm⁻¹ region are characteristic of the aromatic indole core.[17]

Part 3: Applications in Research and Drug Development

This compound is not merely a synthetic curiosity; it is a strategic building block for creating more complex molecules with therapeutic potential. The 5-chloro substituent, in particular, has been shown to enhance the biological activity of many indole-based compounds.[1][4]

-

Kinase Inhibition: Many anticancer agents target protein kinases. 5-chloro-indole derivatives have shown potent inhibitory activity against kinases like Epidermal Growth Factor Receptor (EGFR) and BRAF, which are often mutated in cancers.[3][4]

-

Antiviral Agents: The 5-chloro-indole scaffold is a key component in inhibitors of viral proteins, such as the Respiratory Syncytial Virus (RSV) fusion protein, demonstrating its utility in developing agents that block viral entry into host cells.[4]

-

Neuroscience: The indole core is structurally similar to neurotransmitters like serotonin. As a result, derivatives are often explored as modulators of serotonin receptors (e.g., 5-HT₃), with potential applications in treating gastrointestinal and psychiatric disorders.[3]

Conclusion

This guide has detailed a robust and logical pathway for the synthesis and characterization of this compound. By selecting the Fischer Indole Synthesis, researchers can reliably access this valuable scaffold. The comprehensive characterization data provided serves as a benchmark for structural confirmation, ensuring the integrity of the material for subsequent use in medicinal chemistry and drug discovery programs. The unique electronic nature conferred by the chloro and methyl substituents makes this a highly promising platform for the development of next-generation therapeutic agents.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound (15936-77-3) for sale [vulcanchem.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Bischler-Möhlau Indole Synthesis [drugfuture.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 5-chloro-7-ethyl-1H-indole | C10H10ClN | CID 146537999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Buy 5-chloro-2-iodo-1-methyl-1H-indole [smolecule.com]

- 17. researchgate.net [researchgate.net]

The 5-Chloro-7-methyl-1H-indole Scaffold: A Technical Guide to Unexplored Biological Potential

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] Halogenation, particularly at the 5-position, has been a fruitful strategy for modulating the pharmacological properties of this privileged scaffold. While the broader class of 5-chloro-1H-indole derivatives has been extensively investigated, revealing potent anticancer, antimicrobial, and antiviral activities, the specific subclass of 5-Chloro-7-methyl-1H-indole derivatives remains a largely untapped area of research. This technical guide provides an in-depth exploration of the known biological activities of 5-chloro-indole derivatives as a predictive framework for the potential of their 7-methylated counterparts. We will delve into established mechanisms of action, present robust experimental protocols for biological evaluation, and summarize key quantitative data to empower researchers, scientists, and drug development professionals in their exploration of this promising chemical space.

Introduction: The Significance of the this compound Core

The indole ring system, a fusion of a benzene and a pyrrole ring, is a ubiquitous motif in natural products and synthetic drugs.[1] The introduction of a chlorine atom at the 5-position of the indole ring has been shown to significantly enhance the biological activity of various compounds.[2] The further addition of a methyl group at the 7-position, as in the this compound scaffold, offers intriguing possibilities for refining the physicochemical and pharmacological properties of this molecule. The methyl group can influence the molecule's lipophilicity, metabolic stability, and steric interactions with biological targets, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.

While specific biological data for derivatives of this compound are not extensively reported in the current literature, the well-documented activities of the broader 5-chloro-indole class provide a strong rationale for its investigation as a valuable building block in drug discovery.[3] This guide will, therefore, focus on the established biological activities of 5-chloro-indole derivatives to provide a comprehensive understanding of the potential of the this compound core.

Anticancer Activity: A Primary Focus of 5-Chloro-indole Derivatives

A significant body of research has highlighted the potent anticancer activity of 5-chloro-indole derivatives, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.[1]

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

Many 5-chloro-indole derivatives exert their anticancer effects by targeting receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and the serine/threonine-protein kinase B-Raf (BRAF).[1][4] These kinases are critical components of signaling cascades that regulate cell growth, survival, and differentiation. Mutations leading to the constitutive activation of these pathways are a hallmark of many cancers.[4]

5-chloro-indole derivatives often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade and leading to the inhibition of cell proliferation and induction of apoptosis.[1][2]

A simplified representation of this inhibitory mechanism is depicted in the following diagram:

Caption: Inhibition of the EGFR/BRAF signaling pathway by a 5-chloro-indole derivative.

Quantitative Data: In Vitro Antiproliferative Activity

The anticancer potential of 5-chloro-indole derivatives has been quantified in numerous studies. The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values of representative compounds against various cancer cell lines.

| Compound Class | Target Cancer Cell Lines | Key Kinase Targets | Reported Activity (GI50) | Reference |

| 5-chloro-indole-2-carboxylates | Panc-1, MCF-7, HT-29, A-549 | EGFRT790M, BRAFV600E | 29 nM to 78 nM | [5] |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Four human cancer cell lines | EGFRWT, EGFRT790M | 29 nM to 102 nM | [6] |

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

A standard method to assess the cytotoxic effects of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Objective: To determine the concentration of a this compound derivative that inhibits the growth of a cancer cell line by 50% (GI50).

Materials:

-

Cancer cell lines (e.g., A-549, MCF-7, Panc-1, HT-29)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound derivative (dissolved in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 value.

Caption: Workflow for the in vitro MTT assay.

Antimicrobial and Antibiofilm Activity

Beyond their anticancer properties, 5-chloro-indole derivatives have demonstrated significant potential as antimicrobial and antibiofilm agents. The presence of the chlorine atom in the indole moiety appears to be crucial for this activity.[8][9]

Mechanism of Action: Disruption of Bacterial Processes

Halogenated indoles, including chloroindoles, have been shown to inhibit various bacterial processes essential for virulence and survival. These include:

-

Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Chloroindoles can inhibit biofilm formation at concentrations below their minimum inhibitory concentration (MIC).[9][10]

-

Inhibition of Bacterial Motility: Motility is crucial for bacterial colonization and dissemination. Chloroindoles have been observed to inhibit both swarming and swimming motilities.[10]

-

Disruption of Quorum Sensing: Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors. Indole and its derivatives are known to interfere with this process.[8][9]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of chloroindoles is typically quantified by their MIC, which is the lowest concentration of a compound that prevents visible growth of a bacterium.

| Compound | Target Microorganism | MIC (µg/mL) | Reference |

| 4-chloroindole | Vibrio parahaemolyticus | 50 | [8] |

| 5-chloroindole | Vibrio parahaemolyticus | 50 | [8] |

| 4-chloroindole | Uropathogenic Escherichia coli | 75 | [10] |

| 5-chloroindole | Uropathogenic Escherichia coli | 75 | [10] |

| 5-chloro-2-methyl-indole | Uropathogenic Escherichia coli | 75 | [10] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific bacterium.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

This compound derivative (dissolved in DMSO)

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Bacterial Inoculum: Grow the bacterial strain overnight in the appropriate broth. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Prepare Compound Dilutions: Prepare a two-fold serial dilution of the this compound derivative in the growth medium in a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Potential Antiviral Activity

The indole scaffold is also present in several antiviral drugs, and derivatives of 5-chloro-indole have shown promise in this therapeutic area.[11]

Potential Mechanisms of Action

Based on the activities of other indole derivatives, this compound compounds could potentially exhibit antiviral effects through various mechanisms, such as:

-

Inhibition of Viral Entry and Fusion: Some indole derivatives, like Arbidol, prevent viruses from entering host cells by inhibiting the fusion of the viral envelope with the cell membrane.[11]

-

Inhibition of Viral Enzymes: Indole-based compounds have been developed as inhibitors of key viral enzymes, including reverse transcriptase, integrase, and protease, which are essential for viral replication.[11]

For instance, certain 5-chloropyridin-3-yl-1H-indole-4-carboxylate derivatives have shown efficacy against SARS-CoV-2 by suppressing viral reproduction.[12]

Synthesis Strategies

The synthesis of 5-chloro-indole derivatives can be achieved through various established chemical routes. A common approach is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone. For this compound, (4-chloro-2-methylphenyl)hydrazine and a suitable ketone or aldehyde would be the logical starting materials.

Other synthetic strategies include the direct chlorination of an indole ring system or the use of a pre-chlorinated starting material in a ring-forming reaction.[1]

Future Directions and Conclusion

The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. The extensive research on the broader class of 5-chloro-indole derivatives strongly suggests that 7-methylated analogs could possess significant anticancer, antimicrobial, and antiviral properties. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries for biological screening.

Future research should focus on the synthesis and comprehensive biological evaluation of a variety of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial for optimizing their potency, selectivity, and pharmacokinetic profiles. The experimental protocols and foundational data presented in this guide provide a solid framework for initiating such investigations. The exploration of this chemical space holds the potential to yield novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound (15936-77-3) for sale [vulcanchem.com]

- 4. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Frontiers | Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus [frontiersin.org]

- 9. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-Chloro-7-methyl-1H-indole: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 5-Chloro-7-methyl-1H-indole (CAS No. 15936-77-3).[1][2] As a crucial scaffold in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and professionals in drug development. This document delineates the expected ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by comparative analysis with structurally related indole derivatives. Detailed, field-proven protocols for data acquisition are also provided to ensure experimental reproducibility and integrity.

Introduction: The Significance of this compound

This compound is a substituted indole, a ubiquitous bicyclic aromatic heterocycle that forms the core of numerous biologically active compounds, including the amino acid tryptophan. The strategic placement of a chloro group at the 5-position and a methyl group at the 7-position significantly influences the molecule's electronic distribution and, consequently, its chemical reactivity and biological interactions. The chloro substituent, being electron-withdrawing and a potential site for metabolic modification, along with the electron-donating methyl group, creates a unique electronic environment. Accurate and unambiguous structural elucidation through modern spectroscopic techniques is the foundational step in the rational design of novel therapeutics and functional materials based on this scaffold.

This guide is structured to provide not just the spectral data but also the underlying scientific rationale for the observed chemical shifts, absorption frequencies, and fragmentation patterns. By understanding the "why" behind the data, researchers can more effectively utilize this information in their discovery and development workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra of this compound. The choice of solvent and instrument parameters is critical for obtaining well-resolved and informative spectra.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of the N-H proton.[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.[4]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE).[3]

-

Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.[5]

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the indole N-H proton, the protons of the pyrrole and benzene rings, and the methyl group protons. The electron-withdrawing nature of the chlorine atom at the C5 position and the electron-donating methyl group at the C7 position will influence the chemical shifts of the aromatic protons.[3]

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| N-H | 8.1 - 8.3 | broad singlet | - |

| H2 | ~7.2 | doublet | ~2.5 |

| H3 | ~6.4 | doublet | ~2.5 |

| H4 | ~7.5 | singlet | - |

| H6 | ~7.0 | singlet | - |

| CH₃ | ~2.4 | singlet | - |

Interpretation:

-

N-H Proton: The indole N-H proton is typically observed as a broad singlet in the downfield region (around 8.1-8.3 ppm), with its exact chemical shift being sensitive to solvent and concentration.[3]

-

Pyrrole Ring Protons (H2, H3): The H2 and H3 protons will appear as doublets due to their mutual coupling. H2 is expected at a lower field than H3.

-

Benzene Ring Protons (H4, H6): The chlorine at C5 will deshield the adjacent H4 and H6 protons. Due to the substitution pattern, H4 and H6 are expected to appear as singlets.

-

Methyl Protons (CH₃): The methyl protons at C7 will give rise to a singlet at approximately 2.4 ppm.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~124 |

| C3 | ~102 |

| C3a | ~129 |

| C4 | ~121 |

| C5 | ~125 |

| C6 | ~119 |

| C7 | ~120 |

| C7a | ~135 |

| CH₃ | ~16 |

Interpretation:

-

Pyrrole Ring Carbons (C2, C3): C2 is typically found at a lower field than the more shielded C3.[3]

-

Bridgehead Carbons (C3a, C7a): These carbons are part of the fused ring system and resonate in the aromatic region.

-

Benzene Ring Carbons (C4, C5, C6, C7): The carbon atom directly attached to the chlorine (C5) will have a distinct chemical shift around 125 ppm. The methyl-substituted C7 will also have a characteristic shift.

-

Methyl Carbon (CH₃): The methyl carbon will appear in the upfield region, characteristic of sp³ hybridized carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

IR Spectral Analysis

The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its functional groups.

Predicted IR Absorption Bands:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (free) | ~3400 | Medium |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (aliphatic, CH₃) | 2950 - 2850 | Medium |

| C=C Stretch (aromatic) | 1600 - 1450 | Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

Interpretation:

-

N-H Stretch: A key feature in the IR spectrum of indoles is the N-H stretching vibration, typically observed around 3400 cm⁻¹.[6][7] The exact position and shape of this band can be influenced by hydrogen bonding.

-

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings appear above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl group will be observed just below 3000 cm⁻¹.

-

Aromatic C=C Stretch: Strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching in the aromatic rings.[6]

-

C-Cl Stretch: A strong band in the fingerprint region (800-600 cm⁻¹) can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable structural information from the fragmentation pattern of the molecular ion.

Experimental Protocol: MS Data Acquisition

Instrumentation:

-

A mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

-

The sample can be introduced directly via a solid probe or through a gas chromatograph (GC-MS).

EI-MS Parameters:

-

Ionization Energy: 70 eV.[8]

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

Mass Spectral Analysis

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the molecular ion.

Predicted Mass Spectrum:

-

Molecular Weight: 165.62 g/mol

-

Molecular Ion (M⁺): An intense peak at m/z 165, with an M+2 peak at m/z 167 of approximately one-third the intensity, which is characteristic of the presence of one chlorine atom.

-

Major Fragment Ions:

-

m/z 150 ([M-CH₃]⁺): Loss of the methyl group.

-

m/z 130 ([M-Cl]⁺): Loss of the chlorine atom.

-

m/z 115: Further fragmentation of the indole ring.

-

Fragmentation Workflow Diagram:

Caption: Proposed EI mass fragmentation pathway for this compound.

Integrated Spectroscopic Analysis: A Cohesive Structural Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for the unambiguous identification of this compound.

Workflow for Structural Elucidation:

Caption: Integrated workflow for the structural elucidation of this compound.

-

Mass Spectrometry establishes the molecular formula (C₉H₈ClN) and the presence of a chlorine atom.

-

IR Spectroscopy confirms the presence of key functional groups: the indole N-H, aromatic rings, a methyl group, and the carbon-chlorine bond.

-

¹H and ¹³C NMR Spectroscopy provide the detailed connectivity of the atoms, confirming the substitution pattern on the indole ring.

The congruence of the data from these independent analytical techniques provides a high degree of confidence in the assigned structure of this compound.

Conclusion

This technical guide has presented a detailed and in-depth overview of the expected spectroscopic data for this compound. By combining predicted data based on known spectroscopic principles and comparison with related compounds, a comprehensive analytical profile has been established. The provided experimental protocols serve as a reliable starting point for researchers to obtain high-quality data. The integrated approach to spectral interpretation underscores the importance of a multi-technique strategy for the robust characterization of novel compounds in the fields of chemical research and drug development.

References

- 1. arctomsci.com [arctomsci.com]

- 2. 1H-Indole, 5-chloro-7-methyl- (1 x 1 g) | Alchimica [shop.alchimica.cz]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Whitepaper: A Mechanistic Exploration of 5-Chloro-7-methyl-1H-indole as a Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on 5-Chloro-7-methyl-1H-indole as a kinase inhibitor is limited in publicly available literature. This guide synthesizes information from extensive research on structurally related 5-chloro-indole derivatives to project a probable mechanism of action and guide future research. All claims are supported by authoritative sources on these analogous compounds.

Introduction: The Privileged Indole Scaffold in Kinase Inhibition

The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and geometric structure allow it to form a variety of interactions with biological macromolecules. Within the vast landscape of cancer drug discovery, the inhibition of protein kinases has emerged as a highly successful therapeutic strategy.[2] Kinases play a pivotal role in cellular signaling pathways that control proliferation, survival, and differentiation.[3] Dysregulation of these pathways is a hallmark of many cancers, making kinases prime targets for therapeutic intervention.[4]

The indole scaffold has proven to be an exceptional framework for the design of potent kinase inhibitors.[1] A significant number of approved small-molecule kinase inhibitors are ATP-competitive and feature indole, azaindole, or oxindole cores.[1][4] These scaffolds are adept at occupying the ATP-binding pocket of kinases, interacting with key residues to block kinase activity and disrupt downstream signaling.[4]

A common strategy to enhance the biological activity of the indole core is halogenation. The incorporation of a chlorine atom at the 5-position of the indole ring, in particular, has been shown to significantly augment the potency of various compounds against key oncogenic kinases.[5] This guide provides an in-depth technical analysis of the inferred mechanism of action for this compound, leveraging the wealth of data on analogous 5-chloro-indole derivatives to propose its function as a potent, ATP-competitive kinase inhibitor.

Postulated Mechanism of Action: ATP-Competitive Inhibition

Based on extensive studies of related compounds, this compound is predicted to function as a Type I ATP-competitive inhibitor.[5][6] This mechanism involves the molecule directly competing with adenosine triphosphate (ATP) for binding within the kinase's catalytic domain.

The core mechanism can be summarized as follows:

-

Binding to the ATP Pocket: The inhibitor, possessing structural and electronic complementarity to the ATP-binding site, reversibly binds to this pocket on the kinase. The indole scaffold is particularly effective at forming hydrogen bonds with the "hinge region" of the kinase, a critical interaction for anchoring ATP and its competitive inhibitors.[4]

-

Blocking Phosphorylation: By occupying this site, the inhibitor prevents ATP from binding. This physically obstructs the transfer of the γ-phosphate group from ATP to the target substrate protein.

-

Inhibition of Downstream Signaling: The halt in phosphorylation prevents the activation of the kinase and the subsequent cascade of downstream signaling events that promote cell proliferation and survival.[5] This ultimately leads to the induction of apoptosis (programmed cell death) and the inhibition of tumor growth.[5]

Caption: General mechanism of ATP-competitive kinase inhibition.

Primary Target Focus I: Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[7][8] Aberrant EGFR activation, through mutation or overexpression, is a well-established driver of various cancers, particularly non-small-cell lung cancer (NSCLC).[9] Numerous 5-chloro-indole derivatives have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR.[5][10]

EGFR Signaling Pathway and Point of Inhibition

5-Chloro-indole derivatives act by binding to the ATP pocket within the EGFR kinase domain, preventing autophosphorylation and blocking the entire downstream signaling cascade.[5]

Caption: EGFR signaling pathway and the point of inhibition.

Quantitative Data: Activity of Analogous 5-Chloro-Indole Derivatives Against EGFR

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀). While data for this compound is not available, the following table summarizes the IC₅₀ values for closely related 5-chloro-indole derivatives against key EGFR variants.

| Compound Class | Target | IC₅₀ (nM) | Reference(s) |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | EGFRWT | 68 - 85 | [5] |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | EGFRT790M | 9.5 - 11.9 | [5] |

| 5-chloro-indole-2-carboxylate | EGFRT790M | 94 | [10] |

| 5-chloro-3-hydroxymethyl-indole-2-carboxamide | EGFR | 120 | [10] |

This data is presented to illustrate the typical potency range of the 5-chloro-indole scaffold.

Primary Target Focus II: BRAF Kinase

BRAF is a serine/threonine kinase that is a central component of the mitogen-activated protein kinase (MAPK) signaling pathway (also known as the RAS-RAF-MEK-ERK pathway).[11] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway, driving uncontrolled cell growth in a significant percentage of melanomas and other cancers.[12] The 5-chloro-indole scaffold has also been successfully developed to target this kinase.[10][13]

BRAF/MAPK Signaling Pathway and Point of Inhibition

Inhibitors targeting BRAF bind to the ATP-binding site of the mutated BRAF protein, preventing the phosphorylation of its downstream target, MEK, and thereby shutting down the pro-proliferative signaling cascade.[12]

Caption: BRAF/MAPK signaling pathway and the point of inhibition.

Quantitative Data: Activity of Analogous 5-Chloro-Indole Derivatives Against BRAF

The following table presents IC₅₀ values for 5-chloro-indole-2-carboxylate derivatives against the clinically relevant BRAFV600E mutant.

| Compound Class | Target | IC₅₀ (nM) | Reference(s) |

| 5-chloro-indole-2-carboxylate | BRAFV600E | 35 - 67 | [10] |

This data highlights the potential of the 5-chloro-indole scaffold to potently inhibit this key oncogenic driver.

Experimental Protocols for Mechanistic Validation

To rigorously validate the proposed mechanism of action for this compound, a series of standardized biochemical and cell-based assays are required. These protocols form a self-validating system, moving from direct enzyme interaction to cellular activity and finally to a phenotypic outcome.

Protocol 1: Biochemical Kinase Assay (Luminescent)

This assay directly measures the ability of the compound to inhibit the enzymatic activity of the purified kinase protein. The ADP-Glo™ Kinase Assay is a common method.[14]

Objective: To determine the IC₅₀ value of the compound against the target kinase (e.g., EGFR, BRAF).

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. Kinase activity is inversely proportional to the amount of light generated by a subsequent luciferase reaction.

Caption: Workflow for a luminescent biochemical kinase assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in a suitable buffer (e.g., Kinase Assay Buffer). The final DMSO concentration should not exceed 1%.[15]

-

Reaction Setup: In a 96- or 384-well plate, add the diluted inhibitor or vehicle control. Add a master mix containing the purified kinase enzyme (e.g., EGFR) and a suitable substrate.[15]

-

Initiation: Add ATP solution to all wells to start the kinase reaction.

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 30°C).[15]

-

Detection:

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each concentration and plot a dose-response curve to determine the IC₅₀ value.[15]

Protocol 2: Cellular Phosphorylation Assay

This assay confirms that the compound can enter cells and inhibit the target kinase in its native environment.

Objective: To measure the inhibition of target kinase phosphorylation (e.g., EGFR autophosphorylation) in intact cells.

Principle: This is typically an ELISA-based method that uses a phospho-specific antibody to detect the phosphorylated form of the target protein in cell lysates.[16]

Caption: Workflow for a cell-based phosphorylation assay.

Methodology:

-

Cell Culture: Seed a relevant cancer cell line (e.g., A431 for EGFR) into a 96-well plate and incubate overnight.[17]

-

Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2 hours).[17]

-

Stimulation: For receptor tyrosine kinases like EGFR, stimulate the cells with the corresponding ligand (e.g., EGF) for a short period (e.g., 5-10 minutes) to induce phosphorylation.[18]

-

Fixing and Permeabilization: Fix the cells with a fixative solution and then permeabilize them to allow antibodies to enter.[17]

-

Antibody Incubation: Incubate the cells with a primary antibody specific to the phosphorylated form of the target kinase. Follow this with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17]

-

Detection: Add a colorimetric substrate (e.g., TMB). The HRP enzyme will convert the substrate to a colored product. Stop the reaction with a stop solution.[17]

-

Data Analysis: Measure the absorbance at 450 nm using a plate reader. A decrease in signal indicates inhibition of phosphorylation.[17]

Protocol 3: Cell Viability Assay (MTT Assay)

This assay measures the downstream effect of kinase inhibition on cell proliferation and viability.

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of the compound on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Caption: Workflow for an MTT cell viability assay.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.[15]

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-treated controls.[15]

-

Incubation: Incubate the plate for 48-72 hours to allow the compound to affect cell proliferation.[15]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Data Analysis: Measure the absorbance of the solution at 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.

Conclusion and Future Directions

While direct experimental validation is pending, the structural characteristics of This compound strongly suggest its role as a potent, ATP-competitive inhibitor of oncogenic kinases. Drawing from extensive research on the 5-chloro-indole scaffold, it is highly probable that this compound targets key signaling proteins such as EGFR and BRAF. The 5-chloro substitution is known to enhance binding affinity within the ATP pocket, and the 7-methyl group may further contribute to selectivity and potency through specific hydrophobic interactions.

The proposed mechanism involves the direct blockade of the kinase active site, leading to an arrest of phosphorylation-dependent signaling cascades that are crucial for tumor cell proliferation and survival. This guide provides a comprehensive framework and validated experimental protocols to rigorously test this hypothesis.

Future research should prioritize the following:

-

Chemical Synthesis: The synthesis of this compound to enable direct biological evaluation.

-

In Vitro Kinase Profiling: Screening the compound against a broad panel of kinases to confirm its primary targets and determine its selectivity profile.

-

Cellular Assays: Execution of the cell-based phosphorylation and viability assays detailed herein using relevant cancer cell lines to confirm its on-target effect and antiproliferative activity.

-

Structural Biology: Co-crystallization of the compound with its target kinases (e.g., EGFR, BRAF) to provide definitive, atomic-level insight into its binding mode and validate the mechanistic inferences presented in this guide.

Confirmation of this proposed mechanism will position this compound as a promising lead compound for the development of next-generation targeted cancer therapies.

References

- 1. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. promega.com [promega.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. rsc.org [rsc.org]

The Architectural Elegance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted 1H-Indoles

Abstract

The 1H-indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone of modern medicinal chemistry and natural product synthesis. Its pervasive presence in a vast array of biologically active molecules, from essential amino acids to potent pharmaceuticals, has driven over a century of intense scientific inquiry. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of synthetic methodologies targeting substituted 1H-indoles. We will traverse the seminal classical syntheses that laid the foundation of indole chemistry, meticulously examining their mechanisms and enduring relevance. The narrative will then progress to the advent of modern catalytic strategies, highlighting the transformative impact of transition-metal catalysis on efficiency, selectivity, and functional group tolerance. This guide is tailored for researchers, scientists, and drug development professionals, offering not only a historical perspective but also actionable, field-proven insights into the synthesis of this critical heterocyclic motif.

The Dawn of Indole Chemistry: From Natural Dyes to a Fundamental Heterocycle

The story of indole is inextricably linked to the vibrant blue dye, indigo. In 1866, the brilliant German chemist Adolf von Baeyer embarked on a journey to unravel the chemical constituents of this ancient dye. Through a series of chemical degradations, including the reduction of oxindole with zinc dust, he successfully isolated the parent heterocycle, which he named "indole" – a portmanteau of "indigo" and "oleum" (oil)[1][2][3][4]. By 1869, von Baeyer had proposed the correct chemical structure of indole, a discovery that opened the floodgates to a new era in heterocyclic chemistry[1][4]. The initial interest in indole and its derivatives was fueled by their importance as dyestuffs, but this focus shifted dramatically in the 1930s with the realization that the indole core is a fundamental component of numerous vital natural products, including the amino acid tryptophan and various plant hormones (auxins)[1][4]. Today, the indole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of a multitude of pharmaceuticals with diverse therapeutic applications[5][6][7][8].

The Classical Era: Foundational Syntheses of the Indole Nucleus

The late 19th and early 20th centuries witnessed the development of several robust methods for constructing the indole ring system. These "classical" or "named" reactions, often conducted under harsh conditions, remain cornerstones of organic synthesis and are still widely employed today.

The Fischer Indole Synthesis (1883): A Timeless and Versatile Strategy

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is arguably the most famous and widely utilized method for preparing substituted indoles[1][9][10][11][12][13]. The reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazine with an aldehyde or a ketone[9][10][11].

Causality Behind Experimental Choices: The genius of the Fischer synthesis lies in its elegant simplicity and broad applicability. The choice of a phenylhydrazine and a carbonyl compound as starting materials allows for the facile introduction of substituents onto both the benzene and pyrrole rings of the resulting indole. The acidic catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃), is crucial for promoting the key steps of the reaction mechanism[9][10].

Self-Validating System: The robustness of the Fischer indole synthesis is evident in its continued use in both academic and industrial settings, including the synthesis of antimigraine drugs of the triptan class[9][10][11].

Reaction Mechanism: The mechanism of the Fischer indole synthesis is a classic example of a complex, multi-step transformation that has been elucidated through careful mechanistic studies, including isotopic labeling[9][10].

Caption: The mechanistic pathway of the Fischer indole synthesis.

Experimental Protocol: Synthesis of 2,3-Dimethylindole

-

In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in glacial acetic acid.

-

Add methyl ethyl ketone (1 equivalent) to the solution.

-

Heat the reaction mixture under reflux for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to afford pure 2,3-dimethylindole.

The Reissert Indole Synthesis (1897): A Route to Indole-2-Carboxylic Acids

The Reissert indole synthesis provides a reliable method for the preparation of indole-2-carboxylic acids and their derivatives[14][15][16]. This multi-step reaction begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base[15].

Causality Behind Experimental Choices: The use of an o-nitrotoluene derivative allows for the strategic placement of substituents on the benzene ring. The condensation with diethyl oxalate introduces the necessary carbon atoms for the formation of the pyrrole ring. The subsequent reductive cyclization, typically using zinc in acetic acid or catalytic hydrogenation, is a key step that forms the indole nucleus[15].

Reaction Mechanism:

Caption: The reaction sequence of the Reissert indole synthesis.

The Bischler-Möhlau Indole Synthesis: A Pathway to 2-Arylindoles

The Bischler-Möhlau indole synthesis is a method for preparing 2-arylindoles from the reaction of an α-bromoacetophenone with an excess of aniline[17][18][19]. Despite its long history, this reaction has seen less widespread use compared to the Fischer synthesis due to the often harsh reaction conditions and potential for side products[17][18].

Reaction Mechanism: The mechanism is complex and can proceed through several pathways. A plausible mechanism involves the initial formation of an α-arylamino ketone, followed by reaction with a second molecule of aniline and subsequent cyclization and aromatization[17][18].

Caption: A plausible mechanism for the Bischler-Möhlau indole synthesis.

The Modern Era: Transition-Metal Catalysis and Beyond

The latter half of the 20th century and the beginning of the 21st century have witnessed a paradigm shift in the synthesis of substituted indoles, largely driven by the advent of powerful transition-metal-catalyzed cross-coupling reactions. These modern methods offer significant advantages over classical approaches, including milder reaction conditions, broader functional group tolerance, and enhanced control over regioselectivity.

Palladium-Catalyzed Indole Syntheses

Palladium catalysis has revolutionized indole synthesis. The Buchwald modification of the Fischer indole synthesis, for instance, allows for the cross-coupling of aryl bromides and hydrazones, expanding the scope of this classical reaction[9][10]. Furthermore, palladium-catalyzed cyclization/cross-coupling reactions of 2-alkynylaniline derivatives with various partners have emerged as a versatile strategy for constructing highly functionalized indoles[20].

Experimental Workflow: Palladium-Catalyzed Annulation of o-Iodoanilines

Caption: A general experimental workflow for a modern palladium-catalyzed indole synthesis.

Enantioselective Indole Synthesis

A significant frontier in modern indole synthesis is the development of catalytic enantioselective methods to produce chiral indole derivatives. These optically active indoles are of paramount importance in medicinal chemistry, as the biological activity of a chiral drug often resides in a single enantiomer[20][21]. Chiral catalysts, including those based on rhodium and other transition metals, have been successfully employed in the enantioselective C-H activation and annulation of indoles with various coupling partners to generate complex polycyclic indole structures with multiple stereocenters[22].

Comparative Analysis of Indole Synthesis Methodologies

The choice of a synthetic route to a target indole derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups.

| Method | Key Features | Advantages | Limitations |

| Fischer Indole Synthesis | Reaction of a phenylhydrazine with an aldehyde or ketone. | Versatile, widely applicable, readily available starting materials. | Harsh acidic conditions, limited functional group tolerance in some cases. |

| Reissert Indole Synthesis | Synthesis of indole-2-carboxylic acids from o-nitrotoluenes. | Provides access to specifically functionalized indoles. | Multi-step process, can be low-yielding. |

| Bischler-Möhlau Synthesis | Formation of 2-arylindoles from α-bromoacetophenones and anilines. | Direct route to 2-arylindoles. | Harsh reaction conditions, often requires excess aniline, potential for side products. |

| Modern Catalytic Methods | Transition-metal-catalyzed cross-coupling and cyclization reactions. | Mild reaction conditions, high functional group tolerance, excellent regioselectivity, potential for enantioselectivity. | Catalyst cost and sensitivity, may require specialized ligands. |

Conclusion and Future Outlook